molecular formula C29H52O8 B013823 Pentaerythritol tetrahexanoate CAS No. 7445-47-8

Pentaerythritol tetrahexanoate

Cat. No.: B013823
CAS No.: 7445-47-8
M. Wt: 528.7 g/mol
InChI Key: AOZDHFFNBZAHJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tetrahexanoate is synthesized through the esterification of pentaerythritol with hexanoic acid. The reaction typically involves heating pentaerythritol and hexanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetrahexanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZDHFFNBZAHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7445-47-8
Record name Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the solubility of gases like carbon dioxide and refrigerants in PEC6?

A1: Research indicates that PEC6 exhibits significant solubility for gases like carbon dioxide (CO2) and refrigerants like R1234ze(E) and 3,3,3-trifluoropropene. [, , , ] This solubility is influenced by factors such as temperature and pressure. For instance, the solubility of CO2 in PEC6 increases with increasing pressure and decreases with increasing temperature. [] This property makes PEC6 a potential candidate for use as a lubricant in refrigeration and air conditioning systems where compatibility with refrigerants is crucial. []

Q2: How does the structure of PEC6 affect its interaction with other compounds?

A2: While specific structure-activity relationship (SAR) studies on PEC6 are limited in the provided research, we can infer some insights. The molecular structure of PEC6, with its four hexanoate chains branching out from the central pentaerythritol unit, plays a significant role in its interactions with other molecules. This structure likely contributes to its ability to dissolve both polar molecules like dimethyl ether (DME) and relatively non-polar molecules like CO2. [, ] Further research focusing on systematically modifying the structure of PEC6 and analyzing the resulting changes in solubility and other properties could offer valuable insights for tailoring its applications.

Q3: Are there any computational models that help us understand the behavior of PEC6?

A3: Yes, researchers have successfully employed computational models to describe the solubility behavior of gases in PEC6. [, ] For instance, the Peng-Robinson equation of state, combined with appropriate mixing rules, has been used to accurately predict the solubility of DME in PEC6. [] Similarly, thermodynamic models like the NRTL equation help correlate experimental solubility data of CO2 in PEC6. [] These models provide a valuable tool for predicting PEC6's behavior under different conditions and guide further experimental investigations.

Q4: What are the environmental implications of using PEC6?

A4: The provided research primarily focuses on the physicochemical properties and potential applications of PEC6. While the research does not directly address its environmental impact, it highlights the need to consider this aspect in future studies. Investigating the biodegradability of PEC6, its potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems will be essential for responsible development and application of this compound.

Q5: Where can I find resources for further research on pentaerythritol tetrahexanoate and related compounds?

A5: The research papers you provided, available on Semantic Scholar, serve as excellent starting points for further exploration: [] Solubility of Dimethyl Ether in this compound (PEC6) and in Pentaerythritol Tetraoctanoate (PEC8) Between (283.15 and 353.15) K, [] Solubility Measurements and Data Correlation of Carbon Dioxide in this compound (PEC6), [] Experimental investigation for the solubility of R1234ze(E) in this compound and pentaerythritol tetraoctanoate, [] Solubilities of 3, 3, 3-trifluoropropene in this compound and pentaerythritol tetraoctanoate from 278.15 K to 343.15 K at pressures to 1 MPa, [] Solubility of Carbon Dioxide in Pentaerythritol Tetrabutyrate (PEC4) and Comparison with Other Linear Chained Pentaerythritol Tetraalkyl Esters. Additionally, exploring databases like PubChem, SciFinder, and Reaxys can provide valuable information on the properties, synthesis, and applications of PEC6 and similar compounds.

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